Edivoxetine hydrochloride
描述
Synthesis Analysis
A convergent synthesis of a key regulatory starting material for Edivoxetine hydrochloride was developed at Eli Lilly & Company . This novel synthesis utilizes D-serine as the source of chirality, which is preserved throughout the synthesis . Key features include the development of a scalable diazotization process .
Molecular Structure Analysis
The molecular formula of Edivoxetine hydrochloride is C18H27ClFNO4 . The molecular weight is 375.9 g/mol . The IUPAC name is (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride .
Chemical Reactions Analysis
A flow Barbier process was developed to produce a key intermediate in the Edivoxetine hydrochloride sequence . The control strategy was developed based on a critical understanding of integrated parameters and design space requirements for a continuous stirred tank reactor (CSTR) process .
Physical And Chemical Properties Analysis
Edivoxetine hydrochloride is readily absorbed with metabolism proceeding through the CYP hepatic enzyme pathway, with CYP2D6 and CYP3A4 playing the most prominent roles . The time to maximum concentration (tmax) is approximately 2 hours post-dose, and the plasma half-life (t1/2) is approximately 4-6 hours irrespective of the dose .
科研应用
ADHD Treatment : Edivoxetine hydrochloride, a potent norepinephrine reuptake inhibitor, has been evaluated for its pharmacokinetics and potential as a non-stimulant therapeutic agent in ADHD treatment. It is safe, well-tolerated, and shows similar pharmacokinetic parameters in children and adults (Markowitz & Brinda, 2014).
Major Depressive Disorder : In patients with MDD who showed partial response to selective serotonin reuptake inhibitor (SSRI) treatment, long-term open-label trials of edivoxetine indicated improvements in depression ratings. However, it also showed some adverse effects like increased blood pressure and pulse rates (Ball et al., 2015). Another study found that edivoxetine was not statistically superior to placebo in improving symptoms in MDD patients partially responding to SSRIs, despite some evidence suggesting its potential for improving functioning and remission rates (Ball et al., 2014).
Safety in Pediatric ADHD : Long-term studies of edivoxetine monotherapy in pediatric ADHD showed a safety profile consistent with its pharmacological effects on norepinephrine transmission, but the development of edivoxetine was not continued after 2013 due to slow enrollment and low completion rates (Monkul et al., 2017).
Pharmacokinetics and Pharmacodynamics in ADHD : Studies have also assessed the pharmacokinetics and pharmacodynamics of edivoxetine in children and adolescents with ADHD, providing insights into its profile as a norepinephrine reuptake inhibitor (Kielbasa et al., 2012).
Biopharmaceutics Classification System (BCS) : Research leveraging the BCS in the development of edivoxetine HCl identified it as highly soluble and permeable, influencing development strategies and risk assessments regarding bioavailability and bioequivalence studies (Hyzer et al., 2015).
Safety And Hazards
Long-term safety, tolerability, and efficacy of adjunctive Edivoxetine hydrochloride were assessed in patients with major depressive disorder (MDD) experiencing partial response to selective serotonin reuptake inhibitor treatment . Side effects significantly associated with Edivoxetine are headache, nausea, constipation, dry mouth, and insomnia .
性质
IUPAC Name |
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17-,18+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDKGRLMNSHPON-CJRXIRLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152462 | |
Record name | Edivoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edivoxetine hydrochloride | |
CAS RN |
1194374-05-4 | |
Record name | Edivoxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194374054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edivoxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-[(2S)-MORPHOLIN-2-YL]-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANOL HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDIVOXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP012282EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。